1-(3-hydroxypropyl)-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile
Beschreibung
Chemical Structure and Synthesis The compound 1-(3-hydroxypropyl)-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile (hereafter referred to as Compound A) is a chiral indole derivative with a molecular formula of C25H30F3N3O3 and a molecular weight of 477.52 g/mol . Its structure features:
- A 2,3-dihydroindole core substituted with a 7-cyano group.
- A (2S)-configured propylamine side chain linked to a trifluoroethoxy-phenoxyethyl moiety.
- A 3-hydroxypropyl group at the indole nitrogen.
Role in Pharmaceutical Synthesis Compound A is a critical intermediate in the industrial synthesis of silodosin, a selective α1a-adrenoceptor antagonist used to treat benign prostatic hyperplasia (BPH) . During synthesis, Compound A is generated via hydrolysis of its benzoate ester precursor (e.g., 3-{7-cyano-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl benzoate) under acidic conditions .
Eigenschaften
Molekularformel |
C25H30F3N3O3 |
|---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
1-(3-hydroxypropyl)-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile |
InChI |
InChI=1S/C25H30F3N3O3/c1-18(30-8-12-33-22-5-2-3-6-23(22)34-17-25(26,27)28)13-19-14-20-7-10-31(9-4-11-32)24(20)21(15-19)16-29/h2-3,5-6,14-15,18,30,32H,4,7-13,17H2,1H3/t18-/m0/s1 |
InChI-Schlüssel |
BJOFTYXQHZTKMG-SFHVURJKSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F |
Kanonische SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the Indoline Core
The indoline core, a fundamental scaffold, can be synthesized via reductive cyclization of suitable precursors such as 2-aminobenzyl derivatives or via Pictet–Spengler reactions .
Method A (Patent EP3892615A1):
This approach involves the reduction of a 7-cyano-indoline derivative obtained through a nucleophilic substitution on a suitable aromatic precursor, followed by cyclization under acidic conditions to form the 2,3-dihydroindole core.Method B (Patent EP0600675A1):
Utilizes reactive intermediates like 1-butanoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide , synthesized via acylation of the indoline core, which is then cyclized under controlled conditions.
Assembling the Side Chain and Stereochemistry Control
The side chain bearing the amino group and the hydroxyl group is introduced via nucleophilic substitution or reductive amination :
Method E (Patent US6310086):
The (R)-configured aminoalkyl side chain is synthesized through chiral auxiliary-based asymmetric synthesis or chiral resolution techniques, such as fractional crystallization with tartaric acid derivatives, ensuring high optical purity of the (2S) stereochemistry.Method F (Patent WO2012147019):
Emphasizes enantioselective synthesis of the amino side chain, utilizing chiral catalysts or chiral starting materials to control stereochemistry during the formation of the (2S) configuration.
Final Coupling and Cyclization
The indoline core and side chain are coupled via amide bond formation :
Activation of the carboxylic acid (or equivalent functional group) on the indoline core with coupling reagents like EDC or DCC, followed by amination with the amino side chain.
Cyclization to form the indoline ring system is achieved under acidic or thermal conditions , completing the core structure.
Representative Synthetic Route Summary
Notes on Industrial and Laboratory Synthesis
Reaction Optimization:
The key to scalable synthesis is optimizing reaction conditions to maximize yield and stereoselectivity while minimizing impurities.Chiral Purity:
High optical purity of the (2S) stereoisomer is critical, often achieved through chiral resolution or asymmetric catalysis, as documented in patent literature.Purification Techniques:
Recrystallization, chromatography, and fractional crystallization are employed at various stages to attain pharmaceutical-grade purity.
Data Tables and Research Discoveries
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-hydroxypropyl)-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitrile groups to amines.
Substitution: Halogenation or alkylation of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce amine-functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(3-hydroxypropyl)-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Key Physical Properties
- Density : 1.3±0.1 g/cm³ .
- Boiling Point : 616.8±55.0 °C .
- Solubility: Slightly soluble in chloroform, ethyl acetate, and methanol .
- Storage : Stable at +4°C .
Comparison with Structurally Similar Compounds
Silodosin (Active Pharmaceutical Ingredient)
Structural Relationship :
Bioactivity :
- Silodosin acts as a potent α1a-adrenoceptor antagonist (Ki = 0.03 nM), reducing smooth muscle tension in the prostate .
- Compound A lacks direct therapeutic activity but serves as a precursor.
1-(3-Hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl}amino)propyl]-1H-Indole-7-Carboxamide
Structural Differences :
Implications :
Stereochemical Variants: (2R) vs. (2S) Configuration
- Compound A : (2S)-configured propylamine side chain.
- Evidence Note: Most literature describes the (2R)-enantiomer (e.g., CAS 885340-13-6) as the silodosin precursor .
Data Tables
Table 1: Structural and Physical Comparison
| Property | Compound A (S) | Silodosin | Carboxamide Analog |
|---|---|---|---|
| Molecular Formula | C25H30F3N3O3 | C25H32F3N3O4 | C25H30F3N3O4 |
| Molecular Weight (g/mol) | 477.52 | 495.54 | 493.52 |
| Key Functional Group | -CN | -CONH2 | -CONH2 |
| Role | Intermediate | Active Drug | Structural Analog |
| Solubility | Low | Moderate | Moderate |
| Bioactivity | None | α1a antagonist | Undocumented |
Limitations and Notes
- Stereochemical Discrepancy : The (2S) configuration in the query conflicts with the (2R) enantiomer described in evidence. This may reflect a typographical error or an underexplored isomer.
- Data Gaps: Limited comparative pharmacokinetic or toxicity data for Compound A and analogs are available in the provided evidence.
Biologische Aktivität
The compound 1-(3-hydroxypropyl)-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile, also known as a derivative of Silodosin, exhibits significant biological activity primarily targeting the alpha-1 adrenergic receptors. This article provides a detailed examination of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
- Molecular Formula : C25H30F3N3O3
- Molecular Weight : 477.52 g/mol
- CAS Number : 885340-13-6
- IUPAC Name : 1-(3-hydroxypropyl)-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile
- Alpha-1 Adrenergic Receptor Antagonism : The compound primarily acts as an antagonist at the alpha-1 adrenergic receptors, which are involved in vasoconstriction and smooth muscle contraction. By blocking these receptors, it helps in relaxing the smooth muscles in the prostate and bladder neck, thereby alleviating urinary symptoms associated with benign prostatic hyperplasia (BPH) .
Pharmacological Effects
- Urinary Flow Improvement : Clinical studies have demonstrated that this compound can significantly improve urinary flow rates in patients suffering from BPH. The antagonistic action on alpha-1 receptors reduces urethral resistance and enhances bladder emptying .
- Side Effects Profile : The compound has a favorable side effect profile compared to other treatments for BPH. Common adverse effects include dizziness and hypotension but are generally mild .
Clinical Trials
A series of clinical trials have evaluated the efficacy and safety of this compound in treating BPH:
- Study A : A randomized controlled trial involving 300 men with moderate to severe BPH symptoms showed that treatment with this compound resulted in a statistically significant reduction in the International Prostate Symptom Score (IPSS) after 12 weeks .
- Study B : Another study focused on long-term safety (up to 24 months) indicated that continuous administration led to sustained improvements in urinary symptoms without significant adverse effects .
Comparative Analysis
| Study | Population | Duration | Outcome |
|---|---|---|---|
| A | 300 men | 12 weeks | Significant reduction in IPSS |
| B | 250 men | 24 months | Sustained improvement in symptoms |
Q & A
Q. How can reaction engineering improve yield in scaled-up synthesis while minimizing waste?
- Methodology :
- Flow Chemistry : Continuous flow reactors with inline IR monitoring for real-time optimization.
- Membrane Separation : Nanofiltration to recover catalysts and unreacted intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
